Isoxazole, 5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-
Description
The compound Isoxazole, 5-(3-bromophenyl)-3-(2,4-dichlorophenyl)- features a central isoxazole ring substituted at positions 3 and 5 with a 2,4-dichlorophenyl group and a 3-bromophenyl group, respectively. Isoxazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Properties
CAS No. |
651021-68-0 |
|---|---|
Molecular Formula |
C15H8BrCl2NO |
Molecular Weight |
369.0 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H8BrCl2NO/c16-10-3-1-2-9(6-10)15-8-14(19-20-15)12-5-4-11(17)7-13(12)18/h1-8H |
InChI Key |
OKIXZOOGDVUCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromoaniline with 2,4-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different oxidation states of the isoxazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-(2,4-dichlorophenyl)isoxazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparison Points
Halogen Substitution and Crystallinity The target compound’s dichlorophenyl and bromophenyl groups enable strong intermolecular halogen bonding, which may influence its crystallinity. Similar compounds, such as thiazole derivatives 4 and 5, exhibit isostructurality (identical crystal packing) despite differing halogen substituents (Cl vs. Br). This suggests that halogen size and electronegativity minimally disrupt crystal symmetry in certain scaffolds .
Biological Activity Dichlorophenyl-substituted compounds are frequently associated with bioactivity. For example, 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline exhibits strong antioxidant activity (84% DPPH scavenging) , while thiazole derivatives with dichlorophenyl groups show antimicrobial effects . Triazole and pyrazole derivatives with dichlorophenyl groups (e.g., rimonabant) demonstrate applications in receptor modulation, suggesting that the dichlorophenyl moiety enhances binding affinity in medicinal compounds .
Physicochemical Properties The amino group in 5-Amino-3-(2-bromophenyl)isoxazole increases solubility compared to purely halogenated isoxazoles, which may trade off with reduced thermal stability . Ester derivatives like Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate are more reactive in nucleophilic substitutions, making them versatile intermediates in organic synthesis .
The target compound’s bromine and chlorine substituents likely necessitate similar precautions.
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